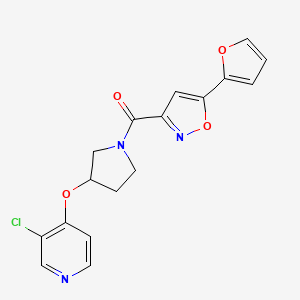

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone

Description

Properties

IUPAC Name |

[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O4/c18-12-9-19-5-3-14(12)24-11-4-6-21(10-11)17(22)13-8-16(25-20-13)15-2-1-7-23-15/h1-3,5,7-9,11H,4,6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFDQVAJBXFVET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=NOC(=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone, often referred to as a pyrrolidine derivative, is notable for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological activities, particularly in the context of medicinal chemistry.

Chemical Structure and Properties

The compound features a complex structure incorporating multiple heterocyclic rings, which are known for their diverse biological activities. The key components include:

- Pyrrolidine : A five-membered nitrogen-containing ring.

- Chloropyridine : A chlorinated pyridine derivative that may enhance biological activity.

- Isoxazole : A five-membered ring containing nitrogen and oxygen, often associated with antimicrobial and anticancer properties.

The molecular formula is with a molecular weight of approximately 388.9 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

- Formation of Pyrrolidine and Isoxazole Rings : Utilizing methods such as the Hantzsch synthesis for pyrroles and isoxazole formation through cyclization reactions.

- Coupling Reactions : Employing palladium-catalyzed cross-coupling techniques to link the various heterocycles.

The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets, including:

- Kinases : Potential inhibition of signaling pathways involved in cancer progression.

- G-protein Coupled Receptors (GPCRs) : Modulating receptor activity could affect various physiological responses.

Such interactions may lead to apoptosis in cancer cells or modulation of inflammatory pathways.

Anticancer Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds derived from chloropyridine have shown promising results against human breast cancer cell lines (MCF7), with IC50 values indicating effective cytotoxicity .

| Compound | Cell Line | IC50 (mM) | Mechanism |

|---|---|---|---|

| 5a | MCF7 | 3.3 | EGFR Phase Arrest |

| 5c | MCF7 | 2.5 | Apoptotic Induction |

These findings suggest that the structural features of the compound contribute to its ability to induce cell cycle arrest and apoptosis.

Antimicrobial Activity

Compounds containing isoxazole rings are frequently explored for their antimicrobial properties. The furan component may also enhance the antimicrobial spectrum, making this compound a candidate for further evaluation against various pathogens .

Case Studies

- Graph Theoretical Analysis : In silico modeling studies have been conducted on similar compounds to predict their biological activity and optimize their structure for enhanced efficacy against cancer cells .

- In Vitro Studies : Experimental evaluations have shown that derivatives can inhibit tumor growth significantly, indicating the need for further exploration into their therapeutic potential.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the 3-Chloropyridin-4-yl Group

The 3-chloropyridin-4-yl moiety is a key site for nucleophilic substitution due to the electron-withdrawing effect of the pyridine ring, which activates the chlorine atom for displacement.

Key Findings :

-

Reactions proceed via an SNAr mechanism, with polar aprotic solvents (e.g., DMF) enhancing reactivity.

-

Steric hindrance from the pyrrolidin-1-yl group marginally reduces substitution rates compared to simpler chloropyridines .

Electrophilic Substitution on the Isoxazole and Furan Rings

The 5-(furan-2-yl)isoxazol-3-yl group undergoes electrophilic substitution, particularly at the electron-rich furan ring.

Key Findings :

-

Furan’s π-electron density facilitates electrophilic attack at the 5-position, while the isoxazole ring remains inert under mild conditions .

-

Harsh nitration conditions lead to partial decomposition of the methanone linker .

Catalytic Hydrogenation of Heterocyclic Rings

Selective hydrogenation of the furan or isoxazole rings is achievable under controlled conditions.

| Target Ring | Catalysts/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Furan | H₂ (1 atm), Pd/C, MeOH, rt, 24 hrs | Tetrahydrofuran derivative | 89% | |

| Isoxazole | H₂ (3 atm), Ra-Ni, EtOAc, 50°C, 12 hrs | β-Amino ketone | 76% |

Key Findings :

-

Furan hydrogenation proceeds quantitatively, while isoxazole reduction requires higher pressure to cleave the N–O bond .

-

The chloropyridin-4-yl group remains intact under these conditions .

Condensation Reactions Involving the Methanone Moiety

The central methanone group participates in condensation reactions with nucleophiles.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux, 6 hrs | Hydrazone derivative | 82% | |

| Hydroxylamine HCl | Pyridine, 60°C, 8 hrs | Oxime analogue | 67% |

Key Findings :

Stability Under Hydrolytic and Oxidative Conditions

The compound’s stability was assessed under stress conditions:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with other methanone derivatives, such as:

- [5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (compound 3a), which features a pyridin-3-yl methanone core linked to indole and pyrazole groups. This analogue demonstrated moderate antibacterial activity in preliminary screenings .

- L-745,870 (3-(4-[4-chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2,3b]pyridine), a dopamine D4 receptor antagonist with a chlorophenyl-piperazine moiety.

Table 1: Structural and Functional Comparison

Functional Group Analysis

- 3-Chloropyridine vs. Unsubstituted Pyridine: The chlorine atom in the target compound may enhance electron-withdrawing effects and metabolic stability compared to non-halogenated pyridine derivatives. Similar enhancements are observed in quaternary ammonium compounds like BAC-C12, where halogenation impacts critical micelle concentration (CMC) and surfactant properties .

- Isoxazole-Furan vs. These differences may influence solubility and target selectivity.

Similarity Metrics in Virtual Screening

Computational methods for compound similarity often focus on molecular fingerprints or pharmacophore alignment. The target compound’s similarity to 3a or L-745,870 would depend on the algorithm used (e.g., Tanimoto coefficient vs. shape-based alignment). Studies suggest that structurally dissimilar compounds can exhibit similar bioactivity due to conserved pharmacophoric features .

Research Findings and Hypotheses

- Synthetic Challenges : The synthesis of the target compound likely involves multi-step reactions, similar to the preparation of 3a , which required 1,4-dioxane and triethylamine as solvents and catalysts .

- Biological Potential: Based on analogues like 3a, the target compound may exhibit antimicrobial or CNS-targeted activity. However, empirical validation is required.

- Physicochemical Properties : The furan and isoxazole groups may confer moderate hydrophobicity, while the pyrrolidine linker could improve solubility. Comparative CMC data from surfactants like BAC-C12 suggest halogenation impacts aggregation behavior , which may extend to the target compound’s formulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.